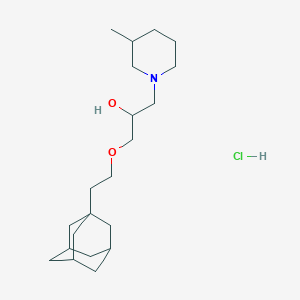

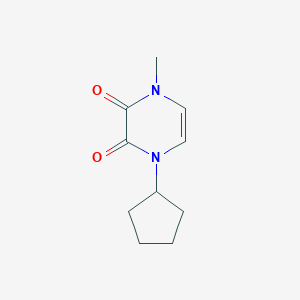

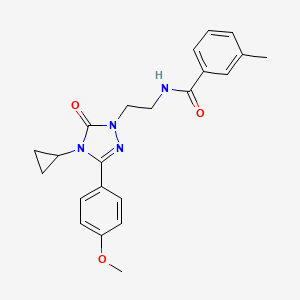

2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Applications

Antipsychotic Agents Development : A related compound, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been synthesized and evaluated for its antidopaminergic properties, suggesting potential applications as antipsychotic agents. This compound showed a high potency in vitro and in vivo, along with a preferential inhibition of hyperactivity, indicating a lower tendency to induce extrapyramidal side effects, which are common drawbacks of many antipsychotic medications (Högberg et al., 1990).

CCR5 Antagonist Synthesis : Another study detailed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the compound's relevance in research focused on infectious diseases and immune response modulation (Ikemoto et al., 2005).

Organic Synthesis and Chemical Properties

Electrochemical Synthesis : Research on the electrochemical synthesis of tetrahydrofuran derivatives from bromoethers, including compounds structurally similar to 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, has shown the potential of electrogenerated nickel(I) catalysis in organic synthesis. This method produced high yields, indicating a versatile approach to synthesizing complex organic molecules (Esteves et al., 2007).

Solid State Conformations and Effects on Dopamine Receptors : A related study investigated the solid-state conformations and antidopaminergic effects of benzamide derivatives, providing insight into the structural requirements for interaction with dopamine receptors. This research could guide the design of new therapeutic agents targeting neurological disorders (Högberg et al., 1986).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the inden-2-yl group in the compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide may also interact with multiple targets.

Mode of Action

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may interact with its targets in a way that leads to similar biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Based on the reported biological activities of similar compounds , it’s possible that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

2-bromo-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-22-18(10-13-6-2-3-7-14(13)11-18)12-20-17(21)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOBSDBBHIZAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2681800.png)

![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)

![3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2681809.png)